7,8-Methylenedioxy-4-chromanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8O4 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
7,8-dihydro-[1,3]dioxolo[4,5-h]chromen-6-one |
InChI |
InChI=1S/C10H8O4/c11-7-3-4-12-9-6(7)1-2-8-10(9)14-5-13-8/h1-2H,3-5H2 |
InChI Key |
JRNAJFUOQOVXDU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1=O)C=CC3=C2OCO3 |
Origin of Product |
United States |
Occurrence and Structural Diversity of Methylenedioxy Chromanone Scaffolds
Natural Occurrence and Isolation of Related Methylenedioxy Compounds
While the direct isolation of 7,8-methylenedioxy-4-chromanone itself is not widely documented, related structures, particularly isoflavones bearing this moiety, have been identified in several plant species. These compounds are typically found in the Leguminosae (Fabaceae) family, known for its rich production of isoflavonoids.
For instance, the isoflavone (B191592) 7,8-methylenedioxy-4'-methoxyisoflavone has been isolated from multiple botanical sources. It was reported in Indigofera linnaei, Tephrosia maxima, and Millettia dura. oregonstate.edu The presence of this specific isoflavone across different genera within the same plant family suggests a conserved biosynthetic capability.
Fungi are also prolific producers of diverse secondary metabolites, and while the 7,8-methylenedioxy-chromanone scaffold is not a hallmark of fungal chemistry, these organisms are known to produce a vast array of polyketides and other aromatic compounds. nih.gov Mycotoxins, for example, can be produced by fungi that contaminate medicinal plants, introducing a wide range of chemical structures into herbal preparations. researchgate.net However, specific examples of 7,8-methylenedioxy-chromanones from fungal sources are not prominently reported in the current scientific literature.
The characterization of naturally occurring analogues provides crucial insights into the structural diversity of this class of compounds. The primary examples found in nature are isoflavones, a class of flavonoids where the B-ring is attached to C3 of the C-ring, rather than C2.
One of the key representatives is 7,8-methylenedioxy-4'-methoxyisoflavone . Its structure has been confirmed through various spectroscopic methods following its isolation from plant sources. oregonstate.edu The synthesis of this natural product has also been achieved, notably proceeding through the intermediate 7,8-methylenedioxy-4'-methoxyflavanone , which directly contains the chromanone core of interest. oregonstate.edu
The prompt mentions Granulosin as an example of a naturally occurring chromone (B188151) analogue with 7,8-methylenedioxy substitution. However, a thorough review of the scientific literature does not readily yield a flavonoid or chromone compound with this name and specific substitution pattern isolated from sources like Grewia. The name Granulysin prominently refers to a protein found in the granules of cytotoxic T lymphocytes and NK cells. foodengprog.org While Grewia species are known to produce a variety of flavonoids, specific data for a compound named Granulosin with the described structure is not available in the reviewed sources. nih.gov
Other related isoflavones have been isolated from the plant family Fabaceae, such as those from Piscidia erythrina and Erythrina indica, though not all necessarily contain the 7,8-methylenedioxy substitution. nih.gov
Below is a table summarizing the naturally occurring compounds related to this compound discussed in the literature.
| Compound Name | Compound Type | Natural Source(s) |
| 7,8-Methylenedioxy-4'-methoxyisoflavone | Isoflavone | Indigofera linnaei, Tephrosia maxima, Millettia dura oregonstate.edu |
| 7,8-Methylenedioxy-4'-methoxyflavanone | Flavanone (B1672756) (Chromanone) | Intermediate in the synthesis of the corresponding isoflavone oregonstate.edu |
Proposed Biosynthetic Pathways to Methylenedioxychromanones and Related Structures
The biosynthesis of flavonoids, including chromanones, is a well-studied process that begins with the phenylpropanoid pathway. nih.gov This pathway converts the amino acid phenylalanine into 4-coumaroyl-CoA, a key precursor. nih.gov Chalcone (B49325) synthase then catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone, which is the central intermediate for all classes of flavonoids. researchgate.net Isomerization of the chalcone leads to the formation of a flavanone (a substituted 4-chromanone).
The formation of the characteristic methylenedioxy bridge is a subsequent modification of the flavonoid core. This reaction is catalyzed by a specific class of enzymes known as cytochrome P450 monooxygenases. Although the direct study on the formation of the 7,8-methylenedioxy bridge in flavonoids is limited, the mechanism is well-documented in the biosynthesis of other plant secondary metabolites, such as alkaloids (e.g., berberine) and lignans (B1203133) (e.g., sesamin). nih.gov
The proposed biosynthetic sequence for a 7,8-methylenedioxy substituted flavonoid would involve the following key steps:
Formation of the Flavanone Core: Biosynthesis proceeds via the phenylpropanoid and polyketide pathways to yield a flavanone precursor.
Ortho-dihydroxylation: The aromatic A-ring of the flavanone scaffold must be hydroxylated at both the C7 and C8 positions to create an ortho-dihydroxy (catechol) functionality. This is typically carried out by other specific P450 enzymes or phenol (B47542) oxidases.
Methylenedioxy Bridge Formation: A specialized cytochrome P450 enzyme, often referred to as a methylenedioxy bridge-forming enzyme, catalyzes the cyclization of the adjacent hydroxyl groups with a one-carbon donor, which is typically derived from S-adenosyl methionine via an intermediate step. The enzyme facilitates an oxidative cyclization that results in the formation of the five-membered dioxole ring. foodengprog.org This enzymatic reaction provides a crucial branch point in the metabolic pathway, leading to the synthesis of these specific types of flavonoids.
This process highlights the modular nature of plant secondary metabolism, where core structures are generated and then decorated with various functional groups by tailoring enzymes to create a vast diversity of natural products.
Advanced Synthetic Methodologies for 7,8 Methylenedioxy 4 Chromanone and Its Derivatives
De Novo Synthesis of the 7,8-Methylenedioxy-4-chromanone Core Structure
The creation of the fundamental this compound skeleton relies on the strategic assembly of precursor molecules and subsequent cyclization to form the characteristic bicyclic system.
Strategic Preparation of Key Precursors (e.g., 2'-Hydroxy-3',4'-methylenedioxyacetophenone)
The cornerstone for the synthesis of this compound is the precursor, 2'-Hydroxy-3',4'-methylenedioxyacetophenone. Its synthesis is a critical first step that dictates the feasibility of subsequent cyclization reactions. A common and effective method for the preparation of this key intermediate is the Friedel-Crafts acylation of 3,4-methylenedioxyphenol. This reaction introduces an acetyl group onto the aromatic ring, a transformation that is regioselectively directed to the ortho position of the hydroxyl group. The use of Lewis acids such as aluminum chloride is typical in promoting this electrophilic aromatic substitution.
Another approach involves the regioselective alkylation of a dihydroxyphenolic precursor, followed by acylation. For instance, methods for the selective alkylation of 2,4-dihydroxyacetophenones have been developed, which could be adapted for the synthesis of the desired precursor. nih.gov A Chinese patent describes a method for preparing 3,4-methylenedioxyphenol from 3,4-(methylenedioxy)acetophenone, which can then be utilized as a starting material for the synthesis of the target precursor. google.com
The following table outlines a plausible synthetic route for the preparation of 2'-Hydroxy-3',4'-methylenedioxyacetophenone.
| Step | Reactant(s) | Reagent(s) | Product | Description |
| 1 | 3,4-Methylenedioxyphenol | Acetic anhydride, Lewis acid (e.g., AlCl₃) | 2'-Hydroxy-3',4'-methylenedioxyacetophenone | Friedel-Crafts acylation to introduce the acetyl group. |
Cyclization Reactions for the Formation of the Chromanone Ring System (e.g., Michael Addition, Aldol (B89426) Condensations, Friedel-Crafts Acylation, Photocatalytic Cascade Cyclization)
With the precursor in hand, the next crucial stage is the formation of the chromanone ring. Several elegant cyclization strategies have been employed to construct this heterocyclic system.
Intramolecular Friedel-Crafts Acylation: A robust and widely used method for the formation of the chromanone ring is the intramolecular Friedel-Crafts acylation. This involves the cyclization of a carboxylic acid derivative, such as 3-(3,4-methylenedioxyphenoxy)propanoic acid. The reaction is typically promoted by strong acids like polyphosphoric acid (PPA) or methanesulfonic acid (MSA), which facilitate the ring closure to yield the desired this compound. masterorganicchemistry.comcolab.wsnih.gov The acid chloride of the corresponding acid can also be used in the presence of a Lewis acid. masterorganicchemistry.com
Michael Addition and Aldol Condensation: A tandem approach involving a Michael addition followed by an intramolecular aldol condensation provides another versatile route to chromanones. nih.gov In the context of this compound, this would involve the reaction of 2'-Hydroxy-3',4'-methylenedioxyacetophenone with an appropriate α,β-unsaturated carbonyl compound. The initial Michael addition would be followed by a base- or acid-catalyzed intramolecular aldol condensation to furnish the chromanone ring. nih.govwikipedia.org
Photocatalytic Cascade Cyclization: In recent years, photocatalysis has emerged as a powerful tool in organic synthesis. Photocatalytic cascade cyclizations offer a mild and efficient alternative for the synthesis of chromanones. researchgate.net These reactions often proceed through radical intermediates, enabling the formation of complex molecular architectures under visible light irradiation. While specific examples for this compound are not abundant, the general methodology holds promise for its synthesis. nrochemistry.com
The following table summarizes the key cyclization reactions for the formation of the this compound core.
| Cyclization Method | Starting Material(s) | Key Reagents/Conditions | Product |
| Intramolecular Friedel-Crafts Acylation | 3-(3,4-Methylenedioxyphenoxy)propanoic acid | Polyphosphoric acid (PPA) or Methanesulfonic acid (MSA) | This compound |
| Michael Addition/Aldol Condensation | 2'-Hydroxy-3',4'-methylenedioxyacetophenone, α,β-unsaturated carbonyl compound | Base or acid catalyst | This compound derivative |
| Photocatalytic Cascade Cyclization | Suitably functionalized phenolic precursor | Photocatalyst, light | This compound derivative |
Regioselective Functionalization and Derivatization of the this compound Scaffold
Once the core structure is in place, further diversification can be achieved through regioselective functionalization and derivatization of the chromanone scaffold.
Synthetic Approaches for Substitution at C-2 and C-3 Positions
The C-2 and C-3 positions of the chromanone ring are prime targets for modification, allowing for the introduction of a wide range of substituents.
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a powerful tool for the formation of alkenes and can be employed to introduce substituents at the C-3 position. researchgate.netyoutube.comorganic-chemistry.orgnih.govrsc.org This reaction involves the use of a phosphonate-stabilized carbanion, which reacts with the carbonyl group of the chromanone to yield an exocyclic double bond at the C-4 position, which can then be further manipulated.
Radical Alkylation: Radical alkylation provides a means to introduce alkyl groups at the C-3 position. beilstein-journals.org This can be achieved through the use of radical precursors and initiators, offering a complementary approach to traditional ionic methods.
The following table highlights some synthetic approaches for C-2 and C-3 functionalization.
| Position | Reaction Type | Reagents | Resulting Moiety |
| C-3 | Horner-Wadsworth-Emmons | Phosphonate ylides | Exocyclic alkene |
| C-3 | Radical Alkylation | Alkyl radical precursors | Alkyl group |
Construction of Annulated Oxygen-Containing Heterocyclic Systems at C-7, C-8
The C-7 and C-8 positions of the chromanone ring, originating from the methylenedioxy group, can be modified to construct annulated oxygen-containing heterocyclic systems, leading to more complex and potentially biologically active molecules. A key strategy involves the synthesis of 7-hydroxy-8-carbonylchromones as versatile intermediates. These can be prepared from the corresponding 7,8-dihydroxychromanones.
Synthesis of Furo[2,3-h]chromones: The annulation of a furan (B31954) ring at the C-7 and C-8 positions can be achieved starting from a 7-hydroxy-8-formylchromone. nih.govorganic-chemistry.org Reaction with an appropriate reagent, such as a halomethyl ketone, followed by intramolecular cyclization, leads to the formation of the furo[2,3-h]chromone skeleton.
Synthesis of Pyrano[2,3-f]chromones: Similarly, a pyran ring can be fused to the chromanone core. Starting from a 7-hydroxy-8-acetylchromone, reaction with a suitable three-carbon building block can lead to the formation of a pyrano[2,3-f]chromone system.
The following table outlines the construction of annulated oxygen-containing heterocycles.
| Annulated Ring | Key Intermediate | Synthetic Strategy |
| Furan | 7-Hydroxy-8-formylchromone | Reaction with a halomethyl ketone followed by cyclization |
| Pyran | 7-Hydroxy-8-acetylchromone | Reaction with a suitable three-carbon synthon followed by cyclization |
Enantioselective Synthesis of Chiral this compound Analogues
The introduction of chirality into the this compound scaffold is of significant interest, as stereochemistry often plays a crucial role in the biological activity of molecules. Several enantioselective methods can be envisioned for the synthesis of chiral analogues.
Asymmetric Reduction: The carbonyl group at the C-4 position can be enantioselectively reduced to a hydroxyl group, creating a chiral center. This can be achieved using chiral reducing agents or catalysts. nih.gov
Asymmetric Synthesis: Chiral auxiliaries or catalysts can be employed in the cyclization step to induce enantioselectivity. For instance, the use of chiral catalysts in Michael addition or aldol condensation reactions can lead to the formation of enantiomerically enriched chromanone products.
The following table summarizes strategies for enantioselective synthesis.
| Approach | Method | Key Feature |
| Asymmetric Reduction | Enantioselective reduction of the C-4 ketone | Use of chiral reducing agents or catalysts |
| Asymmetric Synthesis | Enantioselective cyclization | Use of chiral auxiliaries or catalysts in the ring-forming step |
Spectroscopic and Structural Characterization of 7,8 Methylenedioxy 4 Chromanones
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 7,8-methylenedioxy-4-chromanone. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen skeleton.
One-Dimensional NMR Techniques (¹H NMR, ¹³C NMR)
One-dimensional NMR techniques, including ¹H (proton) and ¹³C (carbon-13) NMR, offer fundamental insights into the chemical environment of each hydrogen and carbon atom in the molecule.
¹H NMR: The ¹H NMR spectrum of a this compound derivative, specifically 7,8-methylenedioxy-4'-methoxyflavanone, reveals characteristic signals. For instance, the protons of the methylenedioxy group typically appear as a singlet. The aromatic protons on the chromanone core and the substituent rings exhibit distinct chemical shifts and coupling patterns that are crucial for confirming their positions.
¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom within the molecule. In a related compound, 7,8-methylenedioxy-4'-methoxyflavanone, the carbon of the methylenedioxy group shows a characteristic resonance. researchgate.net The carbonyl carbon (C-4) of the chromanone ring is typically observed at a downfield chemical shift, often around 190.3 ppm. researchgate.net The remaining aromatic and aliphatic carbons also have distinct chemical shifts, which can be assigned with the aid of two-dimensional NMR techniques. researchgate.net
Below is a table summarizing the predicted ¹³C NMR chemical shifts for a related chromanone structure.
| Atom No. | Predicted Chemical Shift (ppm) |
| C2 | 79.5 |
| C3 | 46.1 |
| C4 | 191.9 |
| C4a | 117.8 |
| C5 | 128.8 |
| C6 | 122.0 |
| C7 | 134.1 |
| C8 | 121.7 |
| C8a | 158.4 |
| OCH₂O | 101.5 |
Note: The data presented is based on predicted values for a general 4-chromanone (B43037) structure and may vary for the specific 7,8-methylenedioxy derivative.
Two-Dimensional NMR Methodologies (e.g., COSY, HMQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are powerful techniques that reveal correlations between different nuclei, providing a more comprehensive picture of the molecular structure. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is instrumental in establishing the connectivity of protons within the aliphatic and aromatic regions of this compound.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduprinceton.edu It is essential for assigning the carbon signals in the ¹³C NMR spectrum based on their attached protons. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.eduprinceton.edu HMBC is crucial for piecing together the entire molecular framework by connecting different fragments of the molecule, such as linking the aromatic protons to the carbonyl carbon or the methylenedioxy group. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are in close proximity, regardless of whether they are directly bonded. researchgate.net This information is particularly useful for determining the stereochemistry and three-dimensional conformation of the molecule.
The combined application of these 1D and 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the structure of this compound. researchgate.net
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion with high precision. This accuracy allows for the calculation of the molecular formula of this compound, distinguishing it from other compounds with the same nominal mass. For instance, the HRMS data for a related flavonoid, 7,8-methylenedioxy-4'-methoxyflavanone, showed an [M+Na]⁺ ion at m/z 319.0571, which corresponds to the calculated value for C₁₇H₁₂O₅Na. researchgate.net
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected parent ion and analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts. For chromanones, common fragmentation pathways involve cleavages of the heterocyclic ring and loss of substituents. Analysis of these fragmentation patterns provides further evidence for the proposed structure of this compound.
Vibrational (Infrared, IR) and Electronic (Ultraviolet-Visible, UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Vibrational and electronic spectroscopy provide complementary information regarding the functional groups present in the molecule and its electronic properties.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The absorption frequencies are characteristic of specific functional groups. For this compound, the IR spectrum would be expected to show a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the chromanone ring, typically in the region of 1680-1690 cm⁻¹. researchgate.net Additionally, characteristic peaks for the aromatic C-H bonds, C-O-C stretching of the ether and methylenedioxy groups, and C=C stretching of the aromatic ring would be observed.
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| Carbonyl (C=O) | 1680 - 1690 |
| Aromatic C-H | 3000 - 3100 |
| Aromatic C=C | 1450 - 1600 |
| C-O-C (Ether) | 1000 - 1300 |
| Methylenedioxy | ~930 and ~1040 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The UV-Vis spectrum of a chromanone derivative typically shows absorption bands related to the electronic transitions of the aromatic rings and the carbonyl group. For example, 7,8-methylenedioxy-4'-methoxyflavanone exhibits absorption maxima at 216, 242, and 292 nm. researchgate.net These absorptions are characteristic of the chromophore system present in the molecule.
Molecular Mechanisms of Biological Activities of 7,8 Methylenedioxy 4 Chromanone Derivatives
Mechanistic Insights into Target-Specific Enzyme Inhibition
Derivatives of 7,8-methylenedioxy-4-chromanone have been shown to interact with and inhibit a variety of enzymes, playing a significant role in their biological effects. The nature of this inhibition, including the binding modes and the specific role of the methylenedioxy group, provides a deeper understanding of their therapeutic potential.
Elucidation of Binding Modes and Mechanisms for Enzyme Modulation
The inhibitory activity of compounds containing the methylenedioxy moiety, such as derivatives of this compound, often involves complex interactions with the target enzyme. These interactions can range from competitive inhibition, where the compound competes with the natural substrate for the active site, to irreversible inhibition, where a covalent bond is formed with the enzyme. libretexts.org
One of the most studied enzyme families in this context is the cytochrome P450 (CYP) superfamily of oxidoreductases. nih.gov Methylenedioxyphenyl (MDP) compounds can act as mechanism-based inhibitors of CYPs. researchgate.net This type of inhibition, also known as suicide inhibition, occurs when the enzyme metabolizes the inhibitor, leading to the formation of a reactive intermediate that then inactivates the enzyme. libretexts.orgresearchgate.net This process often involves the formation of a metabolite complex with the heme iron of the cytochrome P450, resulting in a characteristic spectral shift. nih.gov The inactivation of these crucial drug-metabolizing enzymes highlights the toxicological significance of MDP compounds. nih.gov
Beyond cytochrome P450, other enzymes are also targets for chromanone derivatives. For instance, certain chromanone derivatives have been investigated as inhibitors of lipoxygenase and cyclooxygenase , enzymes involved in the inflammatory response. Their inhibitory mechanism often involves blocking the substrate access to the active site or chelating the iron atom essential for catalytic activity.
In the realm of neurodegenerative diseases, the inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy. Chromanone derivatives have been designed to interact with both the catalytic and peripheral anionic sites of AChE, leading to potent inhibition.
Furthermore, derivatives have shown inhibitory activity against alkaline phosphatase and monoamine oxidase (MAO) , an enzyme implicated in various neurological disorders. researchgate.net The binding modes for these enzymes can involve hydrogen bonding, hydrophobic interactions, and coordination with metal ions within the active site.
The Role of the Methylenedioxy Moiety in Specific Enzyme-Ligand Interactions
The methylenedioxy group is not merely a passive structural element; it actively participates in and influences the binding of the molecule to the enzyme. In the case of cytochrome P450 inhibition, the methylene (B1212753) bridge of the methylenedioxy group is a key target for enzymatic oxidation. wikipedia.org This process can lead to the formation of a carbene intermediate which then complexes with the heme iron, causing quasi-irreversible inhibition. researchgate.net
This unique chemical reactivity of the methylenedioxy group is a critical factor in the mechanism-based inhibition of CYPs. nih.gov The formation of a stable, yet slowly reversible, metabolic-intermediate complex (MIC) is a hallmark of many MDP-containing compounds. researchgate.net
The electronic properties of the methylenedioxy group can also impact the molecule's reactivity and its ability to participate in hydrogen bonding or other polar interactions. The presence of this group can therefore fine-tune the binding characteristics of the entire molecule, contributing to its potency and selectivity as an enzyme inhibitor.
Investigations into Cellular Pathway Modulation and Signal Transduction
The biological effects of this compound derivatives extend beyond direct enzyme inhibition to the modulation of complex cellular signaling pathways. These compounds can influence inflammatory responses, cell division, and microbial defense mechanisms by interfering with key signaling cascades.
Molecular Basis of Anti-inflammatory Responses
A significant area of research for chromanone derivatives is their anti-inflammatory activity. Many of these compounds exert their effects by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway . nih.govnih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. nih.govnih.gov
Derivatives of this compound have been shown to suppress the activation of NF-κB. For instance, a study on a related chromanone derivative, 5-hydroxy-7-methoxy-3-(2'-hydroxybenzyl)-4-chromanone, demonstrated its ability to inhibit the expression of IκB, NF-κB, and downstream pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages. nih.gov Similarly, other flavanone (B1672756) derivatives have been found to suppress NF-κB activation and the subsequent production of inflammatory mediators. mdpi.com
The mechanism of NF-κB inhibition can involve preventing the degradation of the inhibitory protein IκBα, which keeps NF-κB sequestered in the cytoplasm. nih.gov By stabilizing IκBα, these compounds block the translocation of NF-κB to the nucleus, thereby preventing the transcription of pro-inflammatory genes. nih.gov
In addition to the NF-κB pathway, some chromanone derivatives can also modulate the mitogen-activated protein kinase (MAPK) pathway , another critical signaling cascade in the inflammatory response. researchgate.net By inhibiting the phosphorylation of kinases like ERK, JNK, and p38, these compounds can further reduce the production of inflammatory mediators. mdpi.comresearchgate.net
The anti-inflammatory effects of these compounds are often linked to their antioxidant properties, as reactive oxygen species (ROS) can act as signaling molecules that activate inflammatory pathways. By scavenging ROS, these derivatives can reduce the oxidative stress that contributes to inflammation. nih.gov
Table 1: Effect of Chromanone Derivatives on Inflammatory Markers
| Compound/Derivative | Target Pathway/Molecule | Observed Effect | Reference |
| 5-hydroxy-7-methoxy-3-(2'-hydroxybenzyl)-4-chromanone | NF-κB, IκB, TNF-α, IL-1β, IL-6 | Significant suppression of expression | nih.gov |
| 6,8-diprenyl-7,4′-dihydroxyflavanone (DDF) | NF-κB, ERK | Suppression of activation | mdpi.com |
| 7,8-dihydroxy-4-methylcoumarin (DHMC) and its acetylated derivatives | NF-κB, MAPK (ERK, JNK, p38) | Inhibition of phosphorylation | researchgate.net |
| 7,8-dihydroxyflavone | NF-κB, iNOS, IL-1β, IL-6 | Decrease in mRNA levels | researchgate.net |
Antimitotic Mechanisms and Tubulin Interaction Studies
Certain derivatives of this compound exhibit antimitotic activity, making them potential candidates for anticancer drug development. Their primary mechanism of action in this context is the disruption of microtubule dynamics through interaction with tubulin . nih.gov
Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape. nih.gov Compounds that interfere with the assembly or disassembly of microtubules can arrest the cell cycle, typically in the G2/M phase, and ultimately lead to apoptosis (programmed cell death). nih.gov
Many antimitotic agents, including some chromanone derivatives, bind to the colchicine (B1669291) binding site on β-tubulin. nih.gov This binding prevents the polymerization of tubulin dimers into microtubules, thereby disrupting the formation of the mitotic spindle. nih.gov The interaction with tubulin is often entropically favored and can be influenced by factors such as pH and the presence of microtubule-associated proteins. nih.gov
The structural features of the chromanone derivative, including the substituents on the aromatic rings, are critical for its affinity to the tubulin binding site. The specific interactions, such as hydrogen bonds and hydrophobic interactions with amino acid residues in the binding pocket, determine the potency of the antimitotic effect. nih.gov
Mechanisms of Antimicrobial and Antifungal Action
Derivatives of this compound have demonstrated promising antimicrobial and antifungal activities. nih.govresearchgate.net Their mechanisms of action are often multifaceted, targeting various cellular processes in bacteria and fungi.
A primary mechanism of antimicrobial action for many chromanone derivatives is the disruption of the cell membrane . mdpi.comresearchgate.net These compounds can increase the permeability of the microbial cell membrane, leading to the leakage of essential intracellular components such as ions, ATP, and genetic material. mdpi.comresearchgate.net This loss of membrane integrity ultimately results in cell death. Electron microscopy studies have visually confirmed the damage to the cell membrane of bacteria and fungi treated with these compounds. researchgate.net
In addition to direct membrane damage, some derivatives can interfere with microbial enzyme activity . For example, they may inhibit enzymes involved in cell wall synthesis, DNA replication, or energy metabolism. nih.gov
A particularly important mechanism, especially in the context of multidrug-resistant microbes, is the inhibition of efflux pumps . nih.gov Efflux pumps are membrane proteins that actively transport antimicrobial agents out of the microbial cell, conferring resistance. nih.govnih.gov By inhibiting these pumps, derivatives of this compound can restore the efficacy of conventional antibiotics that are otherwise expelled by the pumps. This synergistic effect makes them valuable as potential adjuvants in combination therapy against resistant infections. nih.govnih.gov
The specific structural features of the chromanone derivatives, such as the presence and position of hydroxyl and methoxy (B1213986) groups, can significantly influence their antimicrobial potency and spectrum of activity. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation and Pharmacophore Mapping
The biological activity of this compound derivatives is intrinsically linked to their three-dimensional structure and the nature of the chemical groups attached to the core scaffold. Structure-Activity Relationship (SAR) studies are paramount in deciphering these connections, providing a roadmap for medicinal chemists to rationally design and synthesize new compounds with enhanced therapeutic properties.
Systematic Analysis of Substituent Effects on Biological Activity Profiles
Systematic modifications of the this compound scaffold have revealed that the type and position of substituents play a crucial role in dictating the biological activity profile of these compounds. Research has generally shown that substitutions at the C-2, C-3, C-6, and C-7 positions of the broader chromanone framework are pivotal for activities such as antioxidant and antidiabetic effects. researchgate.net For the more specific this compound core, a number of studies have begun to map out these influential substitutions.
For instance, in the realm of anticancer research, the unsubstituted 6,7-methylenedioxy-4-chromanone has demonstrated notable activity against various breast cancer cell lines. This provides a foundational data point, suggesting that the core structure itself possesses inherent cytotoxic potential.
Further studies on related chromanone structures have provided insights that are likely applicable to the 7,8-methylenedioxy series. For example, research on 4-chromanones has shown that the introduction of a hydrophobic substituent at the C-2 position is beneficial for antibacterial activity against Gram-positive pathogens. nih.gov This is often coupled with the presence of hydroxyl groups at the C-5 and C-7 positions, which appear to enhance this effect. nih.gov
In the context of cholinesterase inhibition, relevant for neurodegenerative diseases, studies on amino-7,8-dihydro-4H-chromenone derivatives have indicated that substitutions on a phenyl ring attached to the chromen-4-one scaffold can significantly modulate activity. This suggests that the exploration of various aryl and heteroaryl substituents on the this compound core could yield potent enzyme inhibitors.
The following interactive table summarizes the observed effects of substituents on the biological activity of chromanone derivatives, providing a glimpse into the potential for targeted drug design.
| Position of Substitution | Substituent Type | Observed Biological Activity |
| C-2 | Hydrophobic groups (e.g., alkyl chains) | Enhanced antibacterial activity |
| C-2, C-3 | Methoxyphenyl, Amine derivatives, Aromatic groups | Potent antioxidant activity |
| C-3 | Benzylidene groups | Antifungal activity |
| C-6, C-7 | General substitutions | Important for antioxidant and antidiabetic activity |
Identification of Key Structural Features for Specific Bioactivity
Through the systematic analysis of substituent effects, key structural features essential for specific biological activities of this compound derivatives can be identified. This process, known as pharmacophore mapping, defines the crucial spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target.
For antibacterial activity, a clear pharmacophore is emerging for chromanone derivatives. This includes a hydrophobic group at the C-2 position and hydrogen bond donating hydroxyl groups at C-5 and C-7. nih.gov The hydrophobic substituent likely facilitates penetration of the bacterial cell membrane, while the hydroxyl groups may interact with key residues in bacterial enzymes or proteins.
In the context of anticancer activity, the inherent activity of the 6,7-methylenedioxy-4-chromanone suggests that the planar aromatic ring system and the electronic properties conferred by the methylenedioxy and ketone groups are fundamental features. Further derivatization, for instance with halogen-containing phenyl groups, has been shown to modulate cytotoxicity in related chromanone structures, indicating that both electronic and steric factors are at play.
The development of a pharmacophore model for a specific biological activity allows for the virtual screening of large compound libraries to identify new potential lead structures. It also guides the rational design of novel derivatives with improved potency and selectivity. For this compound derivatives, the continued elucidation of these key structural features will be instrumental in realizing their full therapeutic potential.
Advanced Computational and Theoretical Studies of 7,8 Methylenedioxy 4 Chromanone
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are instrumental in elucidating the electronic characteristics and reactivity of 7,8-Methylenedioxy-4-chromanone. These computational approaches allow for a detailed understanding of the molecule's stability, electronic properties, and spectroscopic behavior.
Density Functional Theory (DFT) Applications for Molecular Properties and Stability
The reactivity of the molecule can be assessed through the analysis of global descriptors derived from DFT calculations. ijcce.ac.ir These descriptors, including the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provide a measure of the molecule's chemical reactivity and kinetic stability. ijcce.ac.ir A smaller HOMO-LUMO gap generally indicates higher reactivity. ijcce.ac.ir
Ab Initio Molecular Orbital Calculations for Electronic Properties
Ab initio molecular orbital calculations offer a high level of theoretical accuracy for determining the electronic properties of molecules like this compound. These methods, which are based on first principles without empirical parameters, can be used to calculate various electronic properties and predict the outcomes of chemical reactions. scispace.com For related compounds, ab initio methods such as Hartree-Fock (HF) have been used in conjunction with basis sets like 6-31+G(d) to investigate the energies required for electron attachment to the molecule, which is crucial for understanding its behavior in certain biological and chemical processes. scispace.com
These calculations can also elucidate the spatial distribution and antibonding characteristics of virtual molecular orbitals, which are important for understanding dissociative electron attachment processes. scispace.com The correlation between calculated virtual orbital energies and experimentally observed resonance energies can provide a deeper understanding of the molecule's fragmentation patterns under specific conditions. scispace.com Furthermore, ab initio studies on similar structures have been used to determine the relative stabilities of different conformers. cas.cz
Computational Prediction of Spectroscopic Parameters
Computational methods are powerful tools for predicting and interpreting the spectroscopic properties of molecules. Theoretical calculations of vibrational frequencies, such as those obtained from DFT, can be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. researchgate.net For example, scaled B3LYP/6-311++G(d,p) calculations have been shown to provide theoretical vibrational wavenumbers that are in good agreement with experimental data for similar coumarin (B35378) derivatives. researchgate.net
Similarly, the gauge-including atomic orbital (GIAO) method can be employed to calculate theoretical ¹H and ¹³C NMR chemical shifts. researchgate.netijcce.ac.ir The comparison of these calculated shifts with experimental NMR data is invaluable for confirming the molecular structure. researchgate.net Furthermore, time-dependent DFT (TD-DFT) calculations can be used to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. ijcce.ac.ir
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
To understand the potential biological activity of this compound, computational techniques like molecular docking and molecular dynamics simulations are employed to study its interactions with macromolecular targets.
Prediction and Characterization of Binding Modes and Affinities with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. This method has been extensively used to study the interaction of chromanone derivatives with various biological targets. For instance, docking studies on 4-chromanone (B43037) analogues have been performed to evaluate their binding affinity for the μ-opioid receptor. jmbfs.orgresearchgate.net These studies can predict the binding score, which is a measure of the binding affinity, and identify the key amino acid residues in the active site that interact with the ligand. jmbfs.orgnih.gov
The process typically involves preparing the 3D structures of both the ligand and the receptor. The ligand's geometry is often optimized using force fields like MM+ or semi-empirical methods like RM1 before docking. jmbfs.org Software packages such as Glide (Schrödinger) or Molegro Virtual Docker are commonly used for these simulations. jmbfs.orgresearchgate.net The results of docking studies can guide the design of new derivatives with improved binding affinities. jmbfs.org
Conformational Analysis and Molecular Recognition Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, allowing for the study of conformational changes and the stability of the binding over time. nih.govresearcher.life MD simulations can confirm the stability of the protein-ligand complexes predicted by molecular docking. researcher.life
During an MD simulation, the system's trajectory is calculated over time, providing information on the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the atoms. nih.gov These parameters indicate the stability of the complex and the flexibility of different regions of the protein, respectively. nih.govnih.gov The simulations can also reveal the formation of stable hydrogen bonds and other non-covalent interactions between the ligand and the receptor, which are crucial for molecular recognition. nih.govnih.gov The binding free energy between the ligand and the protein can be calculated using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of the binding affinity. researchgate.net The conformational changes that occur upon binding are critical for molecular recognition, and MD simulations are a key tool for studying these dynamic processes. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of new compounds, optimizing lead structures, and understanding the molecular properties that govern a specific biological effect.
Numerous QSAR studies have been successfully conducted on various series of chromanone and chromone (B188151) derivatives for a range of biological targets. These studies employ different modeling techniques to correlate structural features with activities such as antimicrobial, anti-inflammatory, and anticancer effects. The development of these models typically involves the following steps: a careful selection of a training set of molecules with known activities, the calculation of molecular descriptors, the application of a statistical method to build the model, and rigorous validation to assess its predictive power.
For instance, three-dimensional QSAR (3D-QSAR) approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to chromone derivatives. These methods generate predictive models based on the 3D alignment of molecules and the calculation of steric and electrostatic fields around them. In a study on chromone derivatives as HIV-1 protease inhibitors, a receptor-based MFA model yielded strong statistical results, indicating its high predictive capability. nih.gov Similarly, 2D-QSAR models, which use descriptors derived from the 2D structure of the molecules, have also been developed. For example, a study on the fungicidal activity of 3-iodochromone derivatives utilized Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) to build predictive models. The best model, an MLR model, showed a high correlation coefficient, indicating its robustness. frontiersin.org
The statistical quality of these models is paramount for their predictive ability. Key parameters used for validation include the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² (r²pred) for an external test set of compounds. frontiersin.orgmdpi.com A high value for these parameters, typically above 0.6 for q² and r²pred, suggests a reliable and predictive QSAR model. frontiersin.org
While these models were not developed specifically for this compound, they demonstrate the feasibility and utility of QSAR in predicting the biological activity of this class of compounds. The insights gained from these studies on related structures can guide the design of future QSAR studies focused specifically on this compound and its analogues.
A primary outcome of QSAR studies is the identification of the key physicochemical descriptors that influence the biological activity of a series of compounds. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties.
In 3D-QSAR studies of chromone derivatives, the contour maps generated from CoMFA and CoMSIA models highlight regions where modifications to the molecule's steric, electrostatic, and hydrophobic properties can enhance or diminish its activity. For example, studies on chromone derivatives as MAO inhibitors and antioxidants have revealed the significant role of steric and electrostatic fields in determining their biological efficacy. nih.govnih.gov
In 2D-QSAR studies, specific molecular descriptors are identified as being critical for activity. For instance, in the study of 3-iodochromone derivatives as potential fungicides, descriptors such as DeltaEpsilonC (related to electronic properties), T_2_Cl_6 (a topological descriptor), and ZCompDipole (related to the dipole moment) were found to be major influencers of fungicidal activity. frontiersin.org The lipophilicity of a compound, often expressed as logP, is another crucial physicochemical property that is frequently considered in QSAR studies of chromanone analogues, as it affects the compound's ability to cross biological membranes. nih.gov
The table below summarizes key findings from QSAR studies on chromone and chromanone derivatives, which can be extrapolated to hypothesize the important descriptors for this compound.
| Study Focus | Biological Endpoint | QSAR Model Type | Key Physicochemical Descriptors Identified |
| Chromone Derivatives | HIV-1 Protease Inhibition | 3D-QSAR (MFA) | Steric and Electrostatic Fields |
| Chromone Derivatives | MAO Inhibition | 3D-QSAR | Steric, Electrostatic, and Hydrophobic Fields |
| Chromone Derivatives | Antioxidant Activity | 3D-QSAR (MFA) | Steric and Electrostatic Influences |
| 3-Iodochromone Derivatives | Fungicidal Activity | 2D-QSAR (MLR) | DeltaEpsilonC, T_2_Cl_6, T_2_F_6, T_T_F_3, ZCompDipole |
| 3-Benzylidenechromanones | Cytotoxic Activity | SAR | Lipophilicity (logP) |
This table is generated based on findings from multiple sources. nih.govfrontiersin.orgnih.govnih.govnih.gov
These findings suggest that for this compound, a comprehensive QSAR study would likely need to consider a combination of electronic, steric, and hydrophobic descriptors to build a predictive model of its biological activity. The presence of the methylenedioxy group, in particular, would contribute unique electronic and steric features that would be crucial to capture in such a model.
Conclusion and Future Research Perspectives
Synthesis and Mechanistic Biological Potential: A Convergent Outlook
The synthesis of 7,8-Methylenedioxy-4-chromanone and its derivatives is often achieved through established chemical pathways, allowing for the creation of a library of related compounds for biological screening. A common synthetic route involves the reaction of 2,3-methylenedioxyphenol with other reagents. For instance, one method describes the addition of benzyl (B1604629) propiolate to a solution of 2,3-methylenedioxyphenol and N-methyl morpholine (B109124) in tetrahydrofuran (B95107) (THF). prepchem.com Another approach reports the synthesis of the related 7,8-methylenedioxy-4'-methoxyisoflavone from 2'-hydroxy-3',4'-methylenedioxy-4-methoxychalcone. researchgate.net These synthetic strategies provide a foundation for producing structural analogs to probe their biological activities.
The biological potential of the chromanone core, including the 7,8-methylenedioxy substituted variant, is broad and significant. Chromanones are recognized as privileged scaffolds in drug discovery, particularly in the context of inflammatory diseases. researchgate.net The general chroman-4-one framework is a crucial building block for a wide array of medicinal compounds that exhibit a variety of pharmacological activities. researchgate.netnih.gov While the double bond absence between C-2 and C-3 distinguishes it structurally from chromone (B188151), this minor difference leads to considerable variations in biological effects. researchgate.netnih.gov
Derivatives of the broader chromanone class have been investigated for several therapeutic applications. For example, certain chromanone-based derivatives have been synthesized and evaluated as potential anti-neuroinflammatory agents. researchgate.net Mechanistic studies on some of these derivatives revealed their ability to deactivate NF-κB by interfering with TLR4-mediated signaling pathways. researchgate.net Furthermore, some chromanone analogs have shown potential in the treatment of neuroinflammation-related disorders by mitigating the inflammatory response in hippocampal tissue. researchgate.net
Unaddressed Challenges and Emerging Opportunities in Methylenedioxychromanone Research
Despite the promise of this compound and its analogs, several challenges remain. A significant hurdle is the need for more efficient and diverse synthetic methodologies to expand the chemical space of accessible derivatives. While current methods are effective, the development of novel synthetic routes could unlock new structural motifs with enhanced biological properties. organic-chemistry.org
An emerging opportunity lies in the exploration of the full therapeutic potential of this class of compounds. While research has touched upon anti-inflammatory and other activities, a comprehensive understanding of their mechanism of action across different biological targets is still lacking. For instance, while some chromanone derivatives have been studied for their effects on neuroinflammation, the precise molecular interactions and downstream signaling cascades for the 7,8-methylenedioxy variant are not fully elucidated. researchgate.net
Furthermore, there is a significant opportunity to investigate the structure-activity relationships (SAR) of this compound derivatives in greater detail. Systematic modification of the core structure and evaluation of the resulting biological activities will be crucial for the rational design of more potent and selective compounds. This includes exploring the impact of different substituents at various positions on the chromanone ring.
Prospective Interdisciplinary Research Avenues and Translational Implications
The future of this compound research lies in embracing interdisciplinary approaches. Collaboration between synthetic chemists, pharmacologists, and molecular biologists will be essential to fully realize the translational potential of these compounds.
One promising avenue is the application of computational modeling and molecular docking studies to predict the binding of this compound derivatives to specific biological targets. This in-silico approach can guide the synthesis of new analogs with improved affinity and selectivity, accelerating the drug discovery process.
Q & A
Q. What are the established synthetic routes for 7,8-methylenedioxy-4-chromanone, and what are their limitations?
The compound is typically synthesized via cyclization of substituted chalcones or through Claisen-Schmidt condensation followed by methylation and oxidation steps. Key intermediates include 2-hydroxyacetophenones with methoxy and methylenedioxy substituents . Limitations include low yields due to competing side reactions (e.g., over-oxidation) and challenges in regioselective functionalization of the chromanone core. Purification often requires column chromatography with gradients optimized for polar intermediates .
Q. How is structural elucidation performed for this compound derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, and 2D-COSY) is critical for assigning substituent positions. X-ray crystallography (as in ) resolves stereochemistry and confirms intramolecular hydrogen bonding, particularly for analogs with benzylidene or propenyl groups. Mass spectrometry (HRMS) validates molecular formulas, while IR spectroscopy identifies carbonyl (C=O) and hydroxyl (O-H) stretches .
Q. What in vitro assays are used to screen the bioactivity of this compound?
Initial pharmacological screening involves:
- Antioxidant assays : DPPH radical scavenging and FRAP tests to evaluate electron-donating capacity .
- Antimicrobial tests : Broth microdilution (MIC/MBC) against fungal strains (e.g., Candida albicans) and bacterial pathogens .
- Anti-inflammatory activity : Inhibition of COX-2 and TNF-α in macrophage cell lines (e.g., RAW 264.7) . Positive controls (e.g., ascorbic acid, fluconazole) and triplicate measurements are mandatory for reproducibility .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound analogs?
Systematic optimization involves:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency but may require inert atmospheres to prevent oxidation .
- Catalyst screening : Lewis acids (e.g., BF₃·Et₂O) or enzymatic catalysts improve regioselectivity for methoxy and methylenedioxy placement .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >75% . Design of Experiments (DoE) methodologies are recommended to identify critical parameters .
Q. How do contradictory bioactivity results across studies arise, and how can they be resolved?
Discrepancies may stem from:
- Purity variations : HPLC-validated purity ≥98% (as in ) is essential; impurities can falsely modulate activity .
- Cell line heterogeneity : Use standardized cell lines (e.g., ATCC-certified) and replicate assays across independent labs .
- Solubility limitations : The compound’s low solubility (0.027 g/L, ) necessitates DMSO vehicles, but concentrations >0.1% may exert cytotoxicity . Meta-analyses and dose-response curve comparisons are advised .
Q. What advanced techniques elucidate the mechanism of action for antifungal analogs?
- Molecular docking : Targets lanosterol 14α-demethylase (CYP51) in fungal membranes, with binding affinity validated by AutoDock Vina .
- Metabolomics : LC-MS/MS identifies disruptions in ergosterol biosynthesis pathways in treated Candida cultures .
- Resistance studies : Serial passage assays under sub-MIC conditions detect mutation rates in target genes (e.g., ERG11) .
Methodological Considerations
Q. How should researchers address the compound’s low solubility in pharmacokinetic studies?
- Nanoformulation : Encapsulation in PLGA nanoparticles improves bioavailability (e.g., 3.5-fold increase in Cmax in murine models) .
- Prodrug design : Esterification of hydroxyl groups (e.g., acetyl or glycosyl derivatives) enhances aqueous solubility .
- In silico modeling : Predict solubility-logP relationships using tools like ACD/Labs Software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
